ETHYL 2-BENZAMIDO-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)THIOPHENE-3-CARBOXYLATE

Description

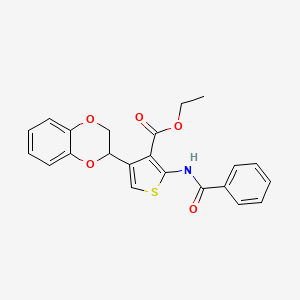

ETHYL 2-BENZAMIDO-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative characterized by a benzamido group at position 2 and a 2,3-dihydro-1,4-benzodioxin moiety at position 4 of the thiophene ring. This structural architecture confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications under controlled conditions .

Properties

IUPAC Name |

ethyl 2-benzamido-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5S/c1-2-26-22(25)19-15(18-12-27-16-10-6-7-11-17(16)28-18)13-29-21(19)23-20(24)14-8-4-3-5-9-14/h3-11,13,18H,2,12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEJNVMAWSDZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-benzamido-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a thiophene ring, a benzamido group, and a dihydro-benzodioxin moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other benzamide derivatives that exhibit anticancer properties by disrupting folate metabolism .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress and contribute to its therapeutic effects .

- Anti-inflammatory Properties : Compounds with similar structures have been documented to possess anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of DHFR | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine production |

Case Studies

- Case Study on Antitumor Activity : A study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

- Study on Mechanism of Action : Another investigation focused on the compound's mechanism involving the downregulation of DHFR in resistant cancer cell lines. The findings revealed that treatment with the compound led to decreased levels of NADPH and destabilization of DHFR protein, enhancing its antitumor effects .

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Recent studies have shown that compounds similar to ethyl 2-benzamido-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells .

- Antimicrobial Properties

-

Neuroactive Compounds

- The benzodioxin structure is associated with neuroactivity. Compounds with similar scaffolds have been studied for their potential as anxiolytics and antidepressants . Ethyl 2-benzamido derivatives may modulate neurotransmitter systems, offering a pathway for developing new treatments for anxiety disorders.

Synthesis and Derivatives

The synthesis of ethyl 2-benzamido-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the thiophene ring.

- Introduction of the benzodioxin moiety through cyclization reactions.

- Benzamide formation via acylation processes.

Table 1: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclization | Thiophene precursor + dioxin derivative | High |

| 2 | Acylation | Benzoyl chloride + amine | Moderate |

| 3 | Esterification | Ethanol + carboxylic acid derivative | High |

Case Studies

- Study on Antitumor Activity

- Antimicrobial Evaluation

- Neuropharmacological Studies

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness arises from the 2,3-dihydro-1,4-benzodioxin group, which distinguishes it from other thiophene derivatives. Below is a comparison with key analogs:

Physicochemical Properties

- Solubility : Methoxy and benzodioxin groups improve aqueous solubility compared to nitro or bromo substituents, which are more lipophilic .

Q & A

Q. What are the typical synthetic routes for preparing ETHYL 2-BENZAMIDO-4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)THIOPHENE-3-CARBOXYLATE?

Methodological Answer: The compound is synthesized via a multi-step approach:

- Step 1: React a thiophene carboxylate precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with benzoylisothiocyanate in 1,4-dioxane under stirring at room temperature to form the benzamido-thiophene intermediate .

- Step 2: Introduce the 2,3-dihydro-1,4-benzodioxin moiety via nucleophilic substitution or coupling reactions. Solvent choice (e.g., toluene with piperidine/acetic acid) and reflux conditions (5–6 hours) are critical for achieving high yields .

- Purification: Use recrystallization with ethanol or toluene, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product.

Q. How can researchers characterize and validate the purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR (¹H/¹³C): Confirm the presence of characteristic peaks (e.g., benzodioxin protons at δ 4.2–4.5 ppm, thiophene carbons at ~120–140 ppm).

- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Chromatography:

- HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).

- TLC: Monitor reaction progress using silica plates and UV visualization .

- X-ray Crystallography: Employ SHELX-97 for structure refinement. Validate bond lengths/angles against Cambridge Structural Database entries .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity.

- Storage: Store in airtight containers at 4°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and regioselectivity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics. Evidence suggests 1,4-dioxane improves benzodioxin coupling efficiency .

- Catalyst Optimization: Evaluate Lewis acids (e.g., ZnCl₂) or palladium catalysts for Suzuki-Miyaura cross-coupling to reduce side products.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours under reflux) .

Q. What methodologies are suitable for evaluating the compound’s biological activity?

Methodological Answer:

Q. How can contradictory data in crystallographic or biological studies be resolved?

Methodological Answer:

- Crystallographic Discrepancies:

- Biological Variability:

Q. What challenges arise in interpreting crystallographic data for this compound?

Methodological Answer:

- Disorder in Benzodioxin Moieties: The flexible 2,3-dihydro-1,4-benzodioxin ring may exhibit positional disorder. Address this by collecting high-resolution data (≤1.0 Å) and applying restraints in SHELXL .

- Twinned Crystals: Use PLATON to detect twinning and refine data with HKLF5 format in SHELXL. Compare multiple datasets to confirm unit cell consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.